molecular formula C12H6BrN3O B8304401 2-(5-Bromofuran-2-yl)-imidazo[1,2-a]pyridine-6-carbonitrile

2-(5-Bromofuran-2-yl)-imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No. B8304401
M. Wt: 288.10 g/mol
InChI Key: BVLLVHHCZLHTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromofuran-2-yl)-imidazo[1,2-a]pyridine-6-carbonitrile is a useful research compound. Its molecular formula is C12H6BrN3O and its molecular weight is 288.10 g/mol. The purity is usually 95%.
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properties

Product Name

2-(5-Bromofuran-2-yl)-imidazo[1,2-a]pyridine-6-carbonitrile

Molecular Formula

C12H6BrN3O

Molecular Weight

288.10 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile

InChI

InChI=1S/C12H6BrN3O/c13-11-3-2-10(17-11)9-7-16-6-8(5-14)1-4-12(16)15-9/h1-4,6-7H

InChI Key

BVLLVHHCZLHTLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1C#N)C3=CC=C(O3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Referring now to Scheme 2, the acetate salt of 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine (7) was synthesized from 2-[5-(4-Cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile (4a), through the bis-O-acetoxyamidoxime followed by hydrogenation in glacial acetic acid. Compound 4a was obtained in four steps starting with two successive brominations of 2-acetylfuran first with N-bromosuccinimide, and second with bromine to form 2-Bromo-1-(5-bromofuran-2-yl)-ethanone (2) in a moderate yield. A condensation reaction between 6-Amino-nicotinonitrile and compound 2 gave 2-(5-Bromofuran-2-yl)-imidazo[1,2-a]pyridine-6-carbonitrile (3a). A subsequent Suzuki coupling of 3a with 4-Cyanophenyl boronic acid furnished 4a in good yield. Interestingly, 2-[5-(4-Amidinophenyl)-furan-2-y]-imidazo[1,2-a]pyridine-6-carbox-amidine acetate salt (8a) was obtained from 4a, through the bis-O-acetoxyamidoxime followed by hydrogenation in a mixture of ethanol/ethylacetate. Thus, by choice of hydrogenation solvent the saturated or unsaturated imidazo[1,2-a]pyridine can be obtained.
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